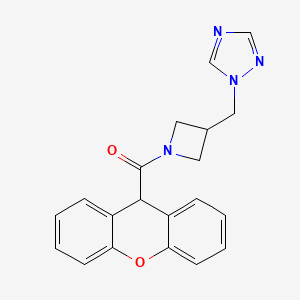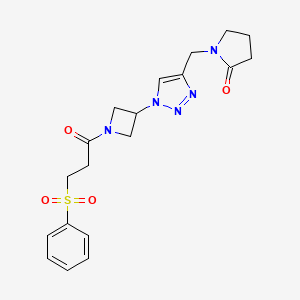
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one”:
Pharmacological Research
This compound is of significant interest in pharmacology due to its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has shown that similar compounds can act as inhibitors for enzymes like histone deacetylases and cyclin-dependent kinases, which are crucial in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its unique structure, which includes a triazole ring and a pyrrolidinone moiety, allows for the exploration of new chemical spaces. This can lead to the discovery of novel drugs with improved efficacy and safety profiles .
Chemical Biology
The compound can be utilized in chemical biology to study biological processes at the molecular level. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for probing the mechanisms of action of various biological systems .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of a wide range of derivatives with potential applications in different fields .
Material Science
The structural properties of this compound make it suitable for applications in material science. It can be used to develop new materials with specific properties, such as enhanced stability or reactivity, which are useful in various industrial applications .
Biochemical Assays
This compound can be employed in biochemical assays to screen for biological activity. Its interactions with enzymes, receptors, and other proteins can be studied to identify potential therapeutic targets and understand the biochemical pathways involved .
Drug Delivery Systems
The compound’s chemical properties make it a candidate for developing drug delivery systems. Its ability to form stable complexes and its potential biocompatibility can be leveraged to design systems that deliver drugs more effectively to specific sites in the body .
Environmental Chemistry
In environmental chemistry, this compound can be used to study the degradation and transformation of pollutants. Its interactions with various environmental factors can provide insights into the mechanisms of pollutant breakdown and help develop strategies for environmental remediation .
These applications highlight the versatility and potential of “1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” in scientific research. Each field offers unique opportunities to explore and utilize this compound for advancing knowledge and technology.
Molecules | Free Full-Text | Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines
properties
IUPAC Name |
1-[[1-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c25-18-7-4-9-22(18)11-15-12-24(21-20-15)16-13-23(14-16)19(26)8-10-29(27,28)17-5-2-1-3-6-17/h1-3,5-6,12,16H,4,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZKPDIIXOTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

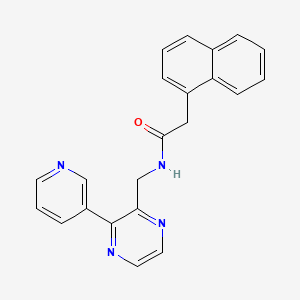

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

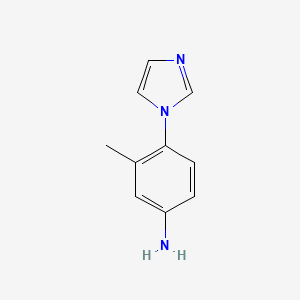
![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)
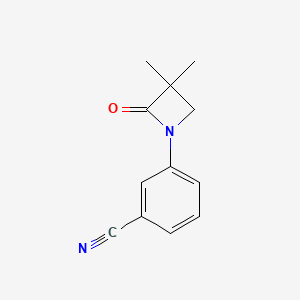
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)
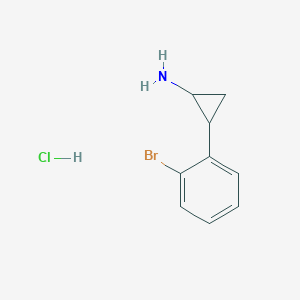

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)
